molecular formula C16H38O2Si2 B14309311 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- CAS No. 117785-64-5

4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-

Cat. No.: B14309311
CAS No.: 117785-64-5
M. Wt: 318.64 g/mol
InChI Key: KXMORICNOXBTDL-UHFFFAOYSA-N
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Description

4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-: is a silicon-containing organic compound. It is characterized by the presence of two silicon atoms and two oxygen atoms within its molecular structure, which contributes to its unique chemical properties. This compound is often used in various scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- typically involves the reaction of organosilicon compounds with appropriate reagents under controlled conditions. One common method includes the reaction of diethylsilane with a suitable diol in the presence of a catalyst to form the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity reagents and advanced catalytic systems to ensure high yield and purity. The process is typically carried out in specialized reactors that allow precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Platinum, palladium, and other transition metals.

Major Products Formed:

    Oxidation: Silanols, siloxanes.

    Reduction: Simpler organosilicon compounds.

    Substitution: Various substituted silanes and siloxanes.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds. It is also used in the study of silicon-oxygen bond formation and reactivity.

Biology: In biological research, the compound is used to study the interactions between silicon-containing compounds and biological molecules. It is also used in the development of silicon-based biomaterials.

Industry: In the industrial sector, the compound is used in the production of silicone-based materials, coatings, and adhesives. It is also used as a crosslinking agent in the manufacture of polymers.

Mechanism of Action

The mechanism by which 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- exerts its effects involves the interaction of its silicon and oxygen atoms with various molecular targets. The silicon-oxygen bonds in the compound are highly reactive, allowing it to participate in a variety of chemical reactions. These interactions can lead to the formation of new compounds with unique properties, making it valuable in both research and industrial applications.

Comparison with Similar Compounds

  • 3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane
  • 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodecane

Comparison: Compared to similar compounds, 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- is unique due to its specific arrangement of silicon and oxygen atoms, as well as the presence of diethyl and tetramethyl groups. These structural differences contribute to its distinct reactivity and stability, making it suitable for a wider range of applications in scientific research and industry.

Properties

CAS No.

117785-64-5

Molecular Formula

C16H38O2Si2

Molecular Weight

318.64 g/mol

IUPAC Name

tert-butyl-dimethyl-(4-triethylsilyloxybutoxy)silane

InChI

InChI=1S/C16H38O2Si2/c1-9-20(10-2,11-3)18-15-13-12-14-17-19(7,8)16(4,5)6/h9-15H2,1-8H3

InChI Key

KXMORICNOXBTDL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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